2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Description
Structural Features: This compound belongs to the thioxo-dithioloquinoline family, characterized by a quinoline core fused with a dithiolo ring system and a thioxo (S=O) group at position 1. The substituents include:
- A 4,4,8-trimethyl substitution on the quinoline ring.
- A 2-propylpentan-1-one moiety linked to the dithioloquinoline system via a ketone group.
Molecular Formula: Estimated as C₂₄H₂₉NO₂S₃ (based on structural analogs in and ). Molecular Weight: ~450–470 g/mol (derived from similar compounds in and ).
Properties
IUPAC Name |
2-propyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NOS3/c1-6-8-14(9-7-2)19(23)22-16-11-10-13(3)12-15(16)17-18(21(22,4)5)25-26-20(17)24/h10-12,14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFGQMIQSNCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one involves several steps. One common method involves the reaction of dihydroquinolines with elementary sulfur in the presence of a solvent such as dimethylformamide (DMF). The reaction typically requires heating to facilitate the formation of the dithiolo ring . Another approach involves the use of oxalyl chloride followed by 1,3-dipolar cycloaddition reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the thione group.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and dithiolo rings.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles, leading to the formation of various heterocyclic products
Common reagents used in these reactions include ethyl propiolate, acetylenedicarboxylic acid dimethyl ester, and oxalyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel heterocyclic compounds and as a reagent in various organic reactions
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one involves its interaction with various molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular redox balance. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- The thioxo group enhances electrophilic reactivity, enabling interactions with nucleophilic biological targets.
- The 4,4,8-trimethyl groups sterically shield the quinoline core, possibly stabilizing the molecule against metabolic degradation .
The compound is compared to structurally related thioxo-dithioloquinoline derivatives, focusing on molecular features, biological activity, and physicochemical properties.
Table 1: Structural and Molecular Comparisons
Key Comparative Insights:
Substituent Impact on Solubility :
- Methoxy groups (e.g., in ) enhance aqueous solubility, whereas alkyl chains (e.g., pentan-1-one in the target compound) favor lipid solubility .
- Halogenated derivatives (e.g., 2-chloro in ) exhibit higher reactivity but lower metabolic stability .
Biological Activity Trends :
- Bulkier substituents (e.g., naphthyl in ) correlate with stronger target binding but reduced bioavailability due to steric hindrance .
- Electron-withdrawing groups (e.g., fluorine in ) improve target specificity and resistance to enzymatic degradation .
Synthetic Complexity :
- Multi-step synthesis is common (e.g., nucleophilic substitution followed by ketone formation in and ).
- The target compound’s pentan-1-one chain may require additional protection/deprotection steps compared to shorter-chain analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
